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Compound of Interest

Compound Name:
O-

(cyclohexylmethyl)hydroxylamine

Cat. No.: B3045577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for O-(cyclohexylmethyl)hydroxylamine, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published

experimental spectra for this specific compound, this guide presents predicted data based on

the analysis of analogous compounds and general principles of spectroscopy. Detailed,

generalized experimental protocols for obtaining such data are also provided.

Molecular and Physical Properties
O-(cyclohexylmethyl)hydroxylamine is an organic compound with the following properties:

Property Value

Molecular Formula C₇H₁₅NO

Molecular Weight 129.20 g/mol

Monoisotopic Mass 129.115364 g/mol

CAS Number 34955-09-4 (for hydrochloride salt)
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Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for O-
(cyclohexylmethyl)hydroxylamine. These predictions are based on data from structurally

similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~ 5.5 - 6.5 br s 2 -NH₂

~ 3.5 - 3.7 d 2 -O-CH₂-

~ 1.6 - 1.8 m 6 Cyclohexyl protons

~ 1.1 - 1.4 m 5 Cyclohexyl protons

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment

~ 75 - 80 -O-CH₂-

~ 35 - 40 Cyclohexyl CH

~ 25 - 30 Cyclohexyl CH₂

~ 20 - 25 Cyclohexyl CH₂

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Sharp N-H stretch

2850 - 2950 Strong C-H stretch (aliphatic)

1440 - 1460 Medium C-H bend (CH₂)

1050 - 1150 Strong C-O stretch

900 - 1000 Medium N-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment

129 Moderate [M]⁺ (Molecular Ion)

112 Low [M-NH₂]⁺

97 High
[C₇H₁₃]⁺ (Cyclohexylmethyl

cation)

81 Moderate [C₆H₉]⁺

55 High [C₄H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of O-
(cyclohexylmethyl)hydroxylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive ion mode to observe the [M+H]⁺ ion.

EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons

(typically 70 eV). This method will produce the molecular ion [M]⁺ and various fragment

ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions to elucidate the structure.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of
O-(cyclohexylmethyl)hydroxylamine

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Processing
& Interpretation

Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of O-(cyclohexylmethyl)hydroxylamine]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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